![molecular formula C13H9NO4 B1598431 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 729-01-1](/img/structure/B1598431.png)

4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

Vue d'ensemble

Description

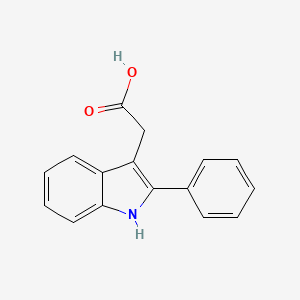

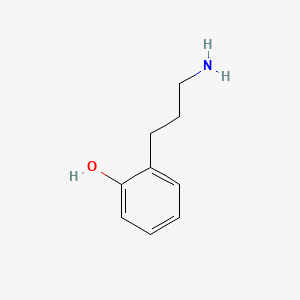

4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid is a chemical compound with the molecular formula C13H9NO4 . It has a molecular weight of 243.22 g/mol . It is a solid substance and is used as an intermediate in the synthesis of substituted biphenyl carboxylic acids, biphenylylacetic acids, and aminobiphenyls .

Synthesis Analysis

The synthesis of 4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid involves several steps, including the reaction of Mo2 (TiPB)4, where TiPB = 2,4,6-triisopropylbenzoate, and two equivalents of the carboxylic acid LH (LH = 4-nitrobenzoic acid and 4′-nitro [1,1′-biphenyl]-4-carboxylic acid) to prepare the compounds trans-M2 (TiPB)2L2 .Molecular Structure Analysis

The InChI code for 4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid is 1S/C13H9NO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8H,(H,15,16) . The compound crystallizes in a monoclinic crystal system with specific unit cell parameters .Chemical Reactions Analysis

The reactions of 4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid are similar to those of benzene as they both undergo electrophilic substitution reaction . The nitronium ion attacks the aromatic ring to give first a nitrobenzenium ion and then an aromatic nitro compound .Physical And Chemical Properties Analysis

The boiling point of 4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid is approximately 450.2±28.0 C at 760 mmHg, and its melting point is around 350 C . It is recommended to store the compound at room temperature, keeping it dry and cool .Applications De Recherche Scientifique

Synthesis and Modification of Materials

Research indicates the potential of functionalized biphenyldicarboxylic acid molecules, including those with nitro groups, in the synthesis of novel metal-organic frameworks (MOFs) and mixed-linker MOFs isoreticular to DUT-5. These frameworks can have their properties fine-tuned by varying the functional groups, demonstrating the role of such molecules in developing materials with specific characteristics. The amine groups from these functionalized molecules have been used in post-synthetic modification reactions, illustrating their versatility in material science without significantly affecting the framework structure or porosity (Gotthardt et al., 2015).

Magnetism and Structural Studies

The structural scaffolding of conjugated organic nitroxides, including derivatives of biphenyldicarboxylic acid with nitro groups, plays a crucial role in understanding their magnetic properties. For instance, the formation of hydrogen-bonded chains and the interaction between nitroxide groups and neighboring radicals have been linked to the material's antiferromagnetic behavior, highlighting the significance of these molecules in studying magnetism at the molecular level (Field & Lahti, 2003).

Crystal Engineering and Thermal Properties

In the field of crystal engineering, the nitration of biphenyldicarboxylic acid to synthesize aromatic carboxylic acids with multiple nitro groups has been explored. The crystal structures and thermal decomposition of these compounds have been characterized, providing insights into their stability and potential applications in creating new materials with high heat resistance (Wu, Rui-feng, Shi, He-ping, & Zhang, Tong-Lai, 2011). This research underscores the importance of nitro-substituted biphenyldicarboxylic acids in developing heat-resistant energetic materials.

Sensing and Photocatalytic Applications

The exploration of MOFs synthesized from different carboxylic ligands, including those with nitro groups, has shown promising results in CO2 capture and metal ions detection. The functionalization with nitro groups has been linked to the selective and sensitive detection of Cr3+ cations and nitrobenzene derivatives, as well as excellent photocatalytic activity. This highlights the potential of 4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid derivatives in environmental monitoring and pollution control (Wang, Han, Gao, & Zheng, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQRSJSVYWEXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223197 | |

| Record name | 3-Biphenylcarboxylic acid, 4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

729-01-1 | |

| Record name | 3-Biphenylcarboxylic acid, 4'-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Biphenylcarboxylic acid, 4'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Nitrobiphenyl-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate](/img/no-structure.png)

![7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1598352.png)

![5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B1598363.png)